1-((3-Methyl-1-benzofuran-2-YL)carbonyl)piperidine
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Overview
Description
1-((3-Methyl-1-benzofuran-2-YL)carbonyl)piperidine is an organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.308 g/mol This compound features a benzofuran ring substituted with a methyl group at the 3-position and a piperidine ring attached via a carbonyl group at the 2-position of the benzofuran ring
Preparation Methods
The synthesis of 1-((3-Methyl-1-benzofuran-2-YL)carbonyl)piperidine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic acyl substitution reaction, where the benzofuran derivative reacts with piperidine in the presence of a suitable base.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-((3-Methyl-1-benzofuran-2-YL)carbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((3-Methyl-1-benzofuran-2-YL)carbonyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer activities.
Material Science: The unique structural properties of the compound make it suitable for developing new materials with specific electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-((3-Methyl-1-benzofuran-2-YL)carbonyl)piperidine involves its interaction with specific molecular targets. The benzofuran ring can interact with biological macromolecules through π-π stacking interactions, while the piperidine ring can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-((3-Methyl-1-benzofuran-2-YL)carbonyl)piperidine can be compared with other benzofuran derivatives, such as:
3-Methyl-1-benzofuran-2-carboxylic acid: This compound lacks the piperidine ring and has different chemical reactivity and biological activity.
2-(3-Methyl-1-benzofuran-2-yl)ethanamine: This compound has an ethylamine group instead of a piperidine ring, leading to different pharmacological properties.
The uniqueness of this compound lies in its combination of the benzofuran and piperidine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
92646-70-3 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(3-methyl-1-benzofuran-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C15H17NO2/c1-11-12-7-3-4-8-13(12)18-14(11)15(17)16-9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI Key |
KCWGVCAXVYBMIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCCCC3 |
solubility |
32 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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